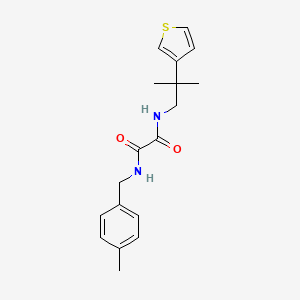

![molecular formula C24H21ClN4O2 B2863334 6-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 2034242-29-8](/img/structure/B2863334.png)

6-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

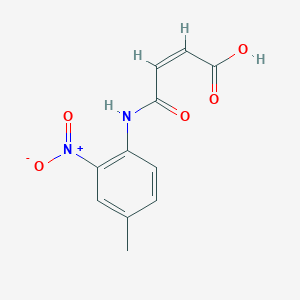

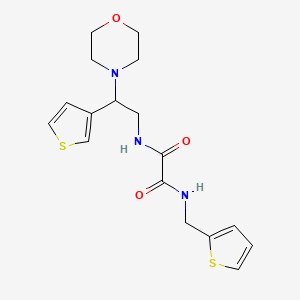

The compound contains a piperazine group, which is a common feature in many pharmaceutical drugs such as antipsychotics and antidepressants . It also contains a chlorophenyl group, which is a common moiety in many organic compounds with various biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through cyclization of a diamine . The chlorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of nitrogen in the piperazine ring and the carbonyl group could potentially allow for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the carbonyl group. The piperazine ring is known to undergo reactions such as acylation .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the compound. For example, the presence of the piperazine ring could contribute to basicity .Scientific Research Applications

Anti-Tubercular Activity

One of the primary applications of derivatives similar to the compound is in the treatment of tuberculosis (TB). Researchers have designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . The most active compounds were more potent, with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as effective anti-TB drugs .

Molecular Docking Studies

The molecular interactions of these derivatives have been studied through molecular docking. This process involves simulating the interaction between the compound and a target protein to predict binding affinity and stability. The docking studies reveal the suitability of these compounds for further development as they show promising interactions with the target proteins involved in TB .

Cytotoxicity Evaluation

An essential aspect of drug development is ensuring that compounds are not toxic to human cells. The derivatives have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells, which is a positive sign for their potential use as medications .

Drug Resistance Studies

Tuberculosis patients can develop resistance to first-line drugs, making treatment challenging. The analogs of pyrazine and pyrazinamide, such as the compound , have been shown to exhibit higher anti-TB activity against drug-resistant strains of Mycobacterium tuberculosis. This suggests that these compounds could be used to combat multi-drug resistant TB .

Prodrug Development

Pyrazinamide, a known front-line prodrug used in TB therapy, has analogs that can exhibit higher anti-TB activity. The compound could be explored as a prodrug, which is an inactive precursor that metabolizes into an active drug within the body, potentially offering a more effective treatment for TB .

Synthesis of Novel Derivatives

The compound has been used as a base structure for the synthesis of novel derivatives. These derivatives are designed to enhance the anti-TB activity and reduce potential side effects. The synthesis process often involves creating single crystals for the most active compounds, which aids in understanding their structure and properties .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (effects and mechanisms of action) of these compounds are crucial for their development as drugs. Research into these areas can help optimize dosing regimens and predict potential interactions with other medications .

Development of Diagnostic Tools

While not directly related to the compound’s therapeutic applications, its structural analogs could be used in the development of diagnostic tools for TB. By tagging these compounds with a detectable marker, they could be used to visualize the presence of TB bacteria in clinical samples .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]benzo[b][1,4]benzodiazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O2/c25-18-6-2-4-8-22(18)28-11-13-29(14-12-28)24(31)16-9-10-20-21(15-16)27-23(30)17-5-1-3-7-19(17)26-20/h1-10,15H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAXTEPJMKKLMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC4=NC(=O)C5=CC=CC=C5N=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

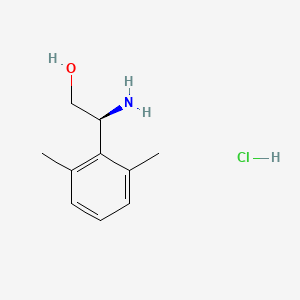

![N-benzyl-1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2863256.png)

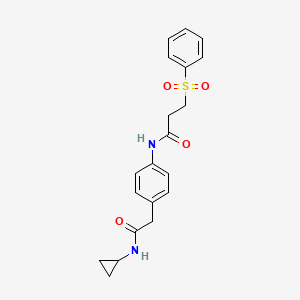

![Ethyl 5-(3-cyclopentylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2863263.png)

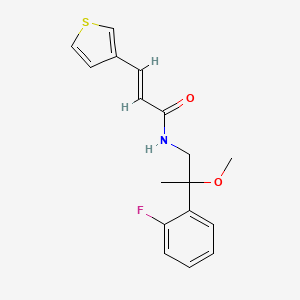

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2863266.png)

![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate](/img/structure/B2863271.png)